1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine
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Overview
Description
1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine typically involves multiple steps. One common method starts with the cyclization of benzophenone hydrazide to form the oxadiazole ring . This is followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like toluene and catalysts such as ZnCl2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their pharmacological properties.
Uniqueness
1-[3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine is unique due to its combination of the oxadiazole and piperazine rings, which confer a distinct set of chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-ethyl-3-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-3-20-22-21(23-29-20)18-15-17(9-10-19(18)28-2)30(26,27)25-13-11-24(12-14-25)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRORPRCHVPNCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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